molecular formula C14H10ClN3S B2890566 4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine CAS No. 339017-70-8

4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine

Cat. No.: B2890566
CAS No.: 339017-70-8
M. Wt: 287.77
InChI Key: WXBXLNVTJHQULJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 4th position, a naphthylsulfanyl group at the 6th position, and an amino group at the 2nd position of the pyrimidine ring

Scientific Research Applications

4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used as a probe to study biological processes involving pyrimidine derivatives.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination at the 4th position of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Naphthylsulfanyl Group: The naphthylsulfanyl group can be introduced via a nucleophilic substitution reaction using 2-naphthylthiol and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives or other reduced forms.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and naphthylsulfanyl groups can enhance the compound’s binding affinity and specificity towards these targets. The amino group can participate in hydrogen bonding and other interactions, further stabilizing the compound-target complex. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-Chloro-6-(phenylsulfanyl)-2-pyrimidinamine
  • 4-Chloro-6-(methylsulfanyl)-2-pyrimidinamine
  • 4-Chloro-6-(benzylsulfanyl)-2-pyrimidinamine

Comparison: 4-Chloro-6-(2-naphthylsulfanyl)-2-pyrimidinamine is unique due to the presence of the naphthylsulfanyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-chloro-6-naphthalen-2-ylsulfanylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-12-8-13(18-14(16)17-12)19-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXLNVTJHQULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC(=NC(=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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